
6-Chloro-2-fluoro-3-methoxyphenylboronic acid
synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
6-Chloro-2-fluoro-3-

methoxyphenylboronic acid

Cat. No.: B1419056 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-fluoro-3-
methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted
Phenylboronic Acids
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role

in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds are

generally stable, have low toxicity, and are highly versatile, making them indispensable building

blocks in the synthesis of complex organic molecules.[3][4] Their ability to form new carbon-

carbon bonds with exceptional reliability has revolutionized the construction of biaryl and

heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and

advanced materials.[4][5]

Among this vital class of reagents, highly substituted phenylboronic acids like 6-Chloro-2-
fluoro-3-methoxyphenylboronic acid (CAS No: 867333-04-8) offer chemists precise control

over the electronic and steric properties of target molecules. The specific arrangement of

chloro, fluoro, and methoxy groups on the phenyl ring provides a unique combination of steric

hindrance and electronic effects that can be exploited to fine-tune biological activity, improve

pharmacokinetic properties, or direct further chemical transformations. This guide serves as a
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comprehensive technical resource, detailing a robust synthetic pathway to this valuable

compound and outlining the analytical methods required for its thorough characterization.

Part 1: Synthesis of 6-Chloro-2-fluoro-3-
methoxyphenylboronic acid
The synthesis of arylboronic acids is most commonly achieved through the reaction of an

organometallic intermediate (either an organolithium or Grignard reagent) with a trialkyl borate

ester, followed by acidic hydrolysis.[6][7][8] For 6-Chloro-2-fluoro-3-methoxyphenylboronic
acid, a directed ortho-metalation strategy is particularly effective. This approach leverages the

directing ability of the methoxy and fluoro groups to selectively deprotonate the C5 position of

the aromatic ring, ensuring regiochemical control.

Causality of Experimental Design
The chosen synthetic route relies on a sequence of well-understood, high-yielding

transformations.

Directed ortho-Metalation: The starting material, 1-chloro-3-fluoro-2-methoxybenzene,

possesses substituents that direct lithiation to the desired C6 position (which becomes the

C5 position in the starting material for the boronic acid synthesis, 4-chloro-2-fluoro-1-

methoxybenzene). However, a more direct and documented approach involves the lithiation

of 2-chloro-6-fluoroanisole. The strong electron-withdrawing nature of the fluorine and

chlorine atoms, combined with the coordinating effect of the methoxy group, acidifies the

proton at the C5 position, making it susceptible to removal by a strong, non-nucleophilic

base.

Choice of Base: n-Butyllithium (n-BuLi) is the base of choice for this deprotonation.[9] Its

high basicity is required to overcome the pKa of the aromatic C-H bond. The reaction must

be conducted at cryogenic temperatures (typically -78 °C) to prevent side reactions, such as

the degradation of the n-BuLi or unwanted reactions with the solvent or electrophiles.

Borylation: The resulting aryllithium species is a potent nucleophile. It is trapped by adding a

trialkyl borate, such as triisopropyl borate or trimethyl borate.[10] The boron atom in the

borate ester is electrophilic and readily attacked by the aryllithium carbanion. This forms a
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boronate ester intermediate. Triisopropyl borate is often preferred as it is less reactive than

trimethyl borate, reducing the risk of over-addition (formation of diaryl or triaryl boranes).

Hydrolysis: The final step is the hydrolysis of the boronate ester under acidic conditions. The

addition of aqueous acid protonates the alkoxy groups, which are then eliminated, yielding

the final boronic acid product, which often precipitates from the reaction mixture or can be

extracted.

Synthesis Workflow

Reaction Setup Metalation Borylation Workup & Isolation

1-Chloro-3-fluoro-2-methoxybenzene
in anhydrous THF Add n-BuLi at -78 °CInert Atmosphere (N2/Ar) Add Triisopropyl Borate

at -78 °C
Formation of Aryllithium Quench with aq. HClFormation of Boronate Ester Extract with Ethyl Acetate

Hydrolysis
Purify (Crystallization) Final Product

Click to download full resolution via product page

Caption: Key stages in the synthesis of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid.

Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established methods for

analogous compounds and should be performed by trained professionals in a controlled

laboratory setting with appropriate safety precautions.

Materials:

1-Chloro-3-fluoro-2-methoxybenzene

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

Triisopropyl borate

Anhydrous tetrahydrofuran (THF)

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
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Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 1-chloro-3-fluoro-2-

methoxybenzene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

Lithiatiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1

eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise

above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq)

dropwise. The addition should be slow to control any exotherm. After the addition is

complete, allow the reaction mixture to stir at -78 °C for another hour, then slowly warm to

room temperature and stir overnight.

Workup and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction

by slowly adding 2 M HCl until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours to

ensure complete hydrolysis of the boronate ester.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl

acetate (3x). Combine the organic layers.

Washing: Wash the combined organic layers with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude solid can be purified by recrystallization from a suitable solvent

system (e.g., hexanes/ethyl acetate) or by trituration with cold hexanes to yield 6-Chloro-2-
fluoro-3-methoxyphenylboronic acid as a solid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1419056?utm_src=pdf-body
https://www.benchchem.com/product/b1419056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 2: Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized

compound. A combination of physical and spectroscopic methods is employed.

Physical Properties
Property Data Source(s)

CAS Number 867333-04-8 [11][12]

Molecular Formula C₇H₇BClFO₃ [12][13]

Molecular Weight 204.39 g/mol [13]

Appearance White to off-white solid
Generic observation for

boronic acids

Spectroscopic Analysis
The following data represent expected outcomes from standard analytical techniques.
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Technique Expected Observations

¹H NMR

Aromatic Protons: Two doublets or doublet of

doublets in the δ 6.8-7.5 ppm range, showing

coupling to each other and to the ¹⁹F nucleus.

Methoxy Protons: A singlet at approximately δ

3.9-4.1 ppm. Boronic Acid Protons: A broad

singlet (B(OH)₂) that is D₂O exchangeable,

typically between δ 8.0-8.5 ppm, though its

position can vary.

¹³C NMR

Aromatic Carbons: Six distinct signals in the

aromatic region (δ 110-165 ppm). The carbon

attached to boron (C-B) will appear as a broad,

lower-intensity signal. Carbons attached to

fluorine will show large C-F coupling constants.

¹⁹F NMR

A single resonance in the typical range for an

aryl fluoride, with coupling to adjacent aromatic

protons.

¹¹B NMR

A single, relatively broad signal between δ 28-34

ppm, characteristic of a trigonal planar boronic

acid.[14]

Mass Spec (MS)

Molecular Ion (M+): A peak corresponding to the

molecular weight. Isotopic Pattern: A

characteristic M+ and M+2 pattern in an

approximate 3:1 ratio, confirming the presence

of a single chlorine atom.

FT-IR (cm⁻¹)

O-H Stretch: A broad band around 3200-3500

cm⁻¹ (B-OH). C-H Stretch: Aromatic (~3050-

3100) and aliphatic (~2850-2950). C=C Stretch:

Aromatic ring stretches (~1450-1600). B-O

Stretch: A strong, characteristic band around

1350 cm⁻¹. C-O Stretch: Ether stretch (~1250

cm⁻¹).
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Part 3: Applications in Suzuki-Miyaura Coupling
The primary utility of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid is as a coupling

partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][2][15] This reaction forges a new

C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an organic

halide or triflate.

Reactants

Reaction Conditions Product

6-Chloro-2-fluoro-3-
methoxyphenylboronic acid

Pd(0) Catalyst
(e.g., Pd(PPh₃)₄)

Aryl/Heteroaryl
Halide (R-X)

Substituted Biaryl Product

Suzuki-Miyaura
Coupling

Base
(e.g., Na₂CO₃, K₃PO₄)

Solvent
(e.g., Toluene/H₂O, Dioxane)

Click to download full resolution via product page

Caption: General scheme of a Suzuki-Miyaura coupling reaction utilizing the title compound.

The reaction is compatible with a vast array of functional groups, making it a powerful tool in

late-stage functionalization during the synthesis of drug candidates.[4] The unique substitution

pattern of this specific boronic acid allows for the introduction of a sterically and electronically

defined fragment, enabling medicinal chemists to systematically probe structure-activity

relationships (SAR) and optimize lead compounds.

Conclusion
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6-Chloro-2-fluoro-3-methoxyphenylboronic acid is a high-value synthetic intermediate with

significant applications in pharmaceutical and materials science research. The synthetic route

via directed ortho-metalation is reliable and provides good regiochemical control. Its identity

and purity can be unequivocally confirmed using a standard suite of analytical techniques,

including NMR, MS, and IR spectroscopy. As a versatile building block for Suzuki-Miyaura

cross-coupling reactions, it empowers chemists to construct complex molecular architectures

with precision, accelerating the discovery and development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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